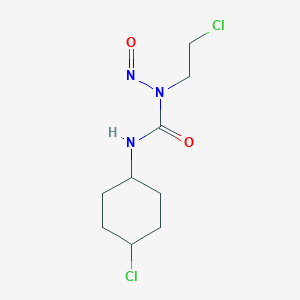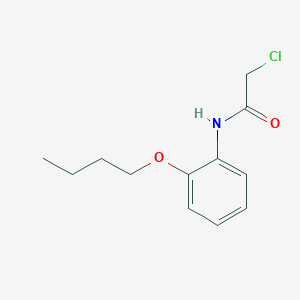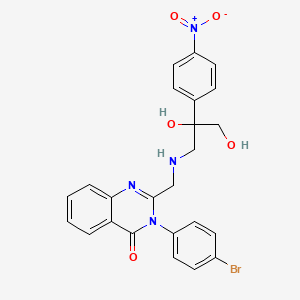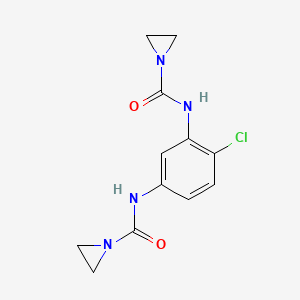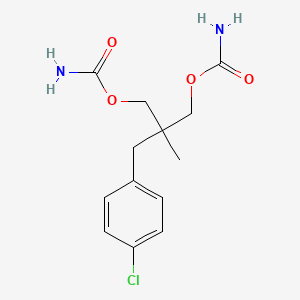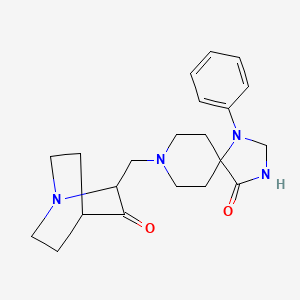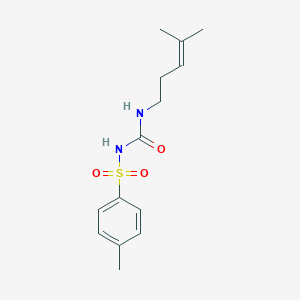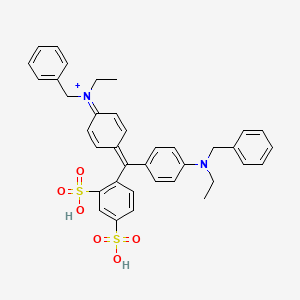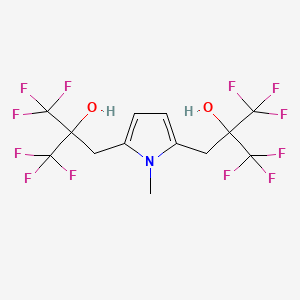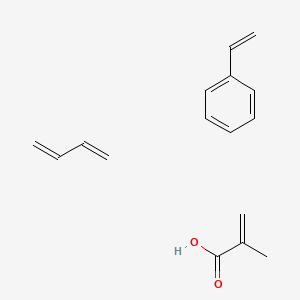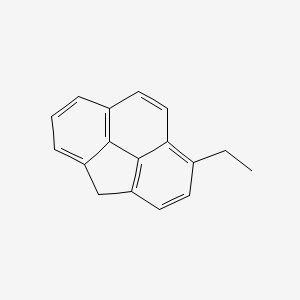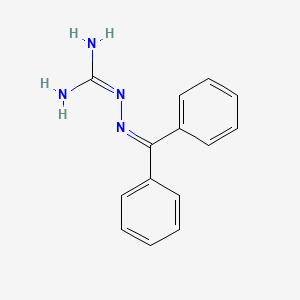
2-(Diphenylmethylene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethylene)hydrazinecarboximidamide is a chemical compound with the molecular formula C14H14N4 It is known for its unique structure, which includes a diphenylmethylene group attached to a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide typically involves the reaction of benzophenone with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethylene)hydrazinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions can occur at the hydrazine or diphenylmethylene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products based on the reactants involved.
Scientific Research Applications
2-(Diphenylmethylene)hydrazinecarboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethylene)hydrazinecarboximidamide involves its interaction with molecular targets and pathways. For instance, it has been studied for its anticonvulsant activity, where it is believed to exert its effects through a presynaptic GABA-mediated mechanism . This involves the inhibition of GABA-T, which is validated by molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A precursor in the synthesis of 2-(Diphenylmethylene)hydrazinecarboximidamide.
Hydrazinecarboximidamide: Another precursor used in the synthesis.
1,2-Diarylethylidenehydrazine carboximidamides: A class of compounds with similar structures and potential anticonvulsant activity.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
4353-44-0 |
|---|---|
Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)guanidine |
InChI |
InChI=1S/C14H14N4/c15-14(16)18-17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H4,15,16,18) |
InChI Key |
DARIECBAYUCTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


